molecular formula C25H18ClN3O3S B4587880 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Cat. No.: B4587880
M. Wt: 475.9 g/mol
InChI Key: ZACCTRKOFRNMMJ-UHFFFAOYSA-N
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Description

1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

Preparation Methods

The synthesis of 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves multiple steps, starting with the preparation of the benzoxazole and benzofuran moieties. Common synthetic routes include the use of 2-aminophenol and aldehydes or ketones under specific reaction conditions . Industrial production methods often employ catalysts such as FeCl3 for aerobic oxidation reactions . The reaction conditions typically involve high temperatures and specific solvents to achieve optimal yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Compared to other benzoxazole derivatives, 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA stands out due to its unique combination of benzoxazole and benzofuran moieties. Similar compounds include:

This compound’s uniqueness lies in its dual functionality, combining the properties of both benzoxazole and benzofuran derivatives, making it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-13-17(24-27-19-12-15(26)10-11-21(19)32-24)7-5-8-18(13)28-25(33)29-23(30)22-14(2)16-6-3-4-9-20(16)31-22/h3-12H,1-2H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACCTRKOFRNMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 2
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 3
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

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